molecular formula C10H11ClF3NO B7902601 3-(2-Chloro-4-(trifluoromethyl)phenoxy)propan-1-amine

3-(2-Chloro-4-(trifluoromethyl)phenoxy)propan-1-amine

Cat. No.: B7902601
M. Wt: 253.65 g/mol
InChI Key: LDMWJSSSFJFGCX-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-(trifluoromethyl)phenoxy)propan-1-amine is an organic compound that features a trifluoromethyl group, a chloro group, and an amine group attached to a phenoxy-propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-(trifluoromethyl)phenoxy)propan-1-amine typically involves the nucleophilic substitution reaction of 2-chloro-4-(trifluoromethyl)phenol with 3-chloropropan-1-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactor technology to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-(trifluoromethyl)phenoxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(2-Chloro-4-(trifluoromethyl)phenoxy)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-(trifluoromethyl)phenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(trifluoromethyl)phenol: Shares the trifluoromethyl and chloro groups but lacks the amine group.

    3-(2-Chloro-4-(trifluoromethyl)phenoxy)propanoic acid: Similar structure but with a carboxylic acid group instead of an amine group.

Uniqueness

3-(2-Chloro-4-(trifluoromethyl)phenoxy)propan-1-amine is unique due to the presence of both an amine group and a trifluoromethyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[2-chloro-4-(trifluoromethyl)phenoxy]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3NO/c11-8-6-7(10(12,13)14)2-3-9(8)16-5-1-4-15/h2-3,6H,1,4-5,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMWJSSSFJFGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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